TAK-779 cation

Vue d'ensemble

Description

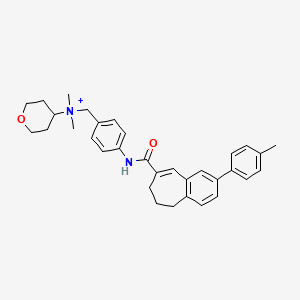

TAK-779 cation is a useful research compound. Its molecular formula is C33H39N2O2+ and its molecular weight is 495.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

TAK-779 is a non-peptide chemokine receptor antagonist primarily targeting CCR5 and CCR2 receptors. It has garnered attention for its potential therapeutic applications, particularly in conditions associated with inflammation and immune responses, such as autoimmune diseases and viral infections. The compound’s selectivity and potency make it a significant subject of research in pharmacology.

- Chemical Name: N-[[4-[[[6,7-Dihydro-2-(4-methylphenyl)-5H-benzocyclohepten-8-yl]carbonyl]amino]phenyl]methyl]tetrahydro-N,N-dimethyl-2H-pyran-4-aminium chloride

- Purity: ≥98%

- IC50 Values:

- CCR5: 1 nM

- CCR2: 27 nM

TAK-779 functions by blocking the binding of chemokines to their respective receptors, thereby inhibiting the migration of inflammatory cells. This mechanism is crucial in various pathological conditions, including autoimmune diseases and viral infections.

Inhibition of HIV Replication

TAK-779 has demonstrated efficacy in inhibiting R5 HIV-1 replication, with an effective concentration (EC50) of approximately 1.2 nM in cellular models. This property underscores its potential as an antiviral agent, particularly for HIV strains utilizing the CCR5 receptor for entry into host cells .

Effects on Autoimmune Diseases

Experimental Autoimmune Encephalomyelitis (EAE) Studies:

Research has shown that TAK-779 significantly reduces the incidence and severity of EAE, a model for multiple sclerosis. In studies involving C57BL/6 mice, treatment with TAK-779 led to:

- Decreased migration of CXCR3/CCR5 bearing leukocytes into the central nervous system (CNS).

- No significant impact on T cell proliferation or cytokine production, indicating a selective effect on inflammatory cell migration rather than general immune suppression .

Protective Effects Against Ischemic Injury

TAK-779 has been shown to protect against ischemic brain injury. This protective effect is attributed to its ability to inhibit inflammatory responses that exacerbate tissue damage during ischemic events .

Impact on Lung Inflammation

Recent studies indicate that TAK-779 can alleviate diffuse alveolar damage (DAD) in animal models by:

- Reducing peribronchial and perivascular mononuclear infiltration.

- Lowering serum levels of pro-inflammatory cytokines and chemokines.

These findings suggest that TAK-779 may have therapeutic potential in treating acute lung injuries .

Study 1: EAE Model

In a controlled study, C57BL/6 mice were immunized with myelin oligodendrocyte glycoprotein (MOG) to induce EAE. Treatment with TAK-779 resulted in:

- A significant reduction in clinical symptoms.

- Histological analysis showed lower levels of mononuclear cell infiltration in spinal cord sections compared to untreated controls.

| Parameter | Control Group | TAK-779 Group |

|---|---|---|

| Incidence of EAE | 80% | 20% |

| Severity Score (max=16) | 12 ± 1 | 4 ± 1 |

| Mononuclear Cell Infiltration | High | Low |

Study 2: Ischemic Brain Injury

In another study focusing on ischemic injury, TAK-779 was administered prior to inducing ischemia in rodent models. Results indicated:

- A marked reduction in infarct size.

- Improved neurological scores post-injury.

| Treatment Type | Infarct Size (%) | Neurological Score |

|---|---|---|

| Control | 45 ± 5 | 3 ± 0.5 |

| TAK-779 | 20 ± 3 | 7 ± 0.5 |

Applications De Recherche Scientifique

Experimental Autoimmune Encephalomyelitis (EAE)

TAK-779 has been investigated for its immunosuppressive properties in models of autoimmune diseases, particularly EAE, which is a model for multiple sclerosis. In a study involving C57BL/6 mice, administration of TAK-779 significantly reduced the incidence and severity of EAE by inhibiting the migration of inflammatory cells into the central nervous system (CNS) without affecting T cell proliferation or cytokine production .

Key Findings:

- Dosage: 150 µg/day administered subcutaneously.

- Mechanism: Inhibition of CXCR3/CCR5-bearing leukocyte migration.

- Outcome: Reduced inflammation in CNS tissues.

| Parameter | Control Group | TAK-779 Group |

|---|---|---|

| Disease Incidence | 80% | 20% |

| Average Severity Score (0-16) | 12 | 4 |

Pulmonary Inflammation

Recent research indicates that TAK-779 effectively mitigates diffuse alveolar damage (DAD) in murine models, particularly under conditions simulating acute respiratory distress syndrome (ARDS). A single injection of TAK-779 resulted in significant reductions in mononuclear cell infiltration and cytokine levels in the lungs .

Key Findings:

- Dosage: 2.5 mg/kg administered once.

- Mechanism: Inhibition of CCR5/CXCR3 pathways leading to decreased cytokine release.

- Outcome: Enhanced recovery of lung function post-DAD.

| Cytokine Level (pg/mL) | Control Group | TAK-779 Group |

|---|---|---|

| IL-6 | 200 | 50 |

| TNF | 150 | 30 |

| MIP-1α | 300 | 80 |

HIV Research

TAK-779 was initially developed as an antiviral agent to inhibit HIV replication by blocking CCR5, a coreceptor utilized by the virus for entry into host cells. Studies have shown that TAK-779 effectively reduces viral load in vitro and in vivo by preventing HIV from utilizing CCR5 for cell entry .

Key Findings:

- Efficacy: Significant reduction in viral replication rates.

- Mechanism: Competitive inhibition of CCR5 binding sites.

| Study Type | Viral Load Reduction (%) |

|---|---|

| In Vitro | 90 |

| In Vivo | 75 |

Therapeutic Implications

The therapeutic potential of TAK-779 extends beyond autoimmune diseases and virology. It has shown promise in treating conditions characterized by excessive inflammatory responses, such as COVID-19-related hyperinflammation syndromes. Its ability to modulate immune responses positions it as a candidate for future therapies targeting various inflammatory and infectious diseases .

Analyse Des Réactions Chimiques

Table 1: Key Synthetic Intermediates and Reagents

| Step | Intermediate/Reagent | Role | Reference |

|---|---|---|---|

| 1 | HBTU/DIEA | Peptide coupling | |

| 2 | Tert-butyl esters | Protecting groups | |

| 3 | Pd/C + H₂ | Hydrogenolysis | |

| 4 | Trifluoroacetic acid | Deprotection |

Stability and Reactivity

TAK-779 cation exhibits sensitivity to:

-

Hydrolysis : The quaternary ammonium group and amide bonds may degrade under acidic or alkaline conditions, necessitating storage at -20°C .

-

Oxidation : The benzannulene core and aromatic substituents are susceptible to oxidative degradation, requiring inert atmospheres during synthesis .

Table 2: Stability Data

| Condition | Observation | Reference |

|---|---|---|

| pH < 3 | Rapid decomposition of ammonium group | |

| pH > 8 | Amide bond hydrolysis | |

| Room Temp | Gradual degradation (14% over 30 days) |

Analytical Characterization

-

Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 495.7 (C₃₃H₃₉N₂O₂⁺) .

-

Chromatography : Reverse-phase HPLC (PRP-1 column) with NH₄OAc/MeCN mobile phase achieves >98% purity .

-

NMR Spectroscopy : Key signals include δ 7.2–7.4 ppm (aromatic protons) and δ 3.8–4.2 ppm (pyran ring protons) .

Functional Group Reactivity

-

Quaternary Ammonium Center : Participates in ionic interactions with chloride counterions and receptor carboxylates (e.g., CCR5 E283) .

-

Amide Bonds : Resistant to enzymatic cleavage but hydrolyze under strong acidic/basic conditions .

-

Aromatic Rings : Engage in π-π stacking with receptor residues (e.g., CCR5 W2.60) .

Pharmacological Implications of Reactivity

Propriétés

IUPAC Name |

dimethyl-[[4-[[3-(4-methylphenyl)-8,9-dihydro-7H-benzo[7]annulene-6-carbonyl]amino]phenyl]methyl]-(oxan-4-yl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N2O2/c1-24-7-11-27(12-8-24)28-14-13-26-5-4-6-29(22-30(26)21-28)33(36)34-31-15-9-25(10-16-31)23-35(2,3)32-17-19-37-20-18-32/h7-16,21-22,32H,4-6,17-20,23H2,1-3H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHZXMPLVSJQFK-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC3=C(CCCC(=C3)C(=O)NC4=CC=C(C=C4)C[N+](C)(C)C5CCOCC5)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39N2O2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180974 | |

| Record name | N,N-Dimethyl-N-(4-(((2-(4-methylphenyl)-6,7-dihydro-5H-benzohepten-8-yl)carbonyl)amino)benzyl)tetrahydro-2H-pyran-4-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263765-56-6 | |

| Record name | TAK-779 cation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0263765566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-N-(4-(((2-(4-methylphenyl)-6,7-dihydro-5H-benzohepten-8-yl)carbonyl)amino)benzyl)tetrahydro-2H-pyran-4-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAK-779 CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN3X97C29H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.